molecular formula C7H5FN2O3 B2504559 3-Fluoro-4-nitrobenzaldehyde oxime CAS No. 1210757-48-4

3-Fluoro-4-nitrobenzaldehyde oxime

Cat. No.: B2504559
CAS No.: 1210757-48-4
M. Wt: 184.126
InChI Key: QLZZFSIOGCFDIU-RUDMXATFSA-N
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Description

3-Fluoro-4-nitrobenzaldehyde oxime is an organic compound with the molecular formula C7H5FN2O3 It is a derivative of benzaldehyde oxime, where the benzene ring is substituted with a fluorine atom at the 3-position and a nitro group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Fluoro-4-nitrobenzaldehyde oxime can be synthesized through the reaction of 3-fluoro-4-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs in a solvent such as methanol at room temperature. The general reaction scheme is as follows:

3-Fluoro-4-nitrobenzaldehyde+Hydroxylamine Hydrochloride3-Fluoro-4-nitrobenzaldehyde oxime\text{3-Fluoro-4-nitrobenzaldehyde} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{this compound} 3-Fluoro-4-nitrobenzaldehyde+Hydroxylamine Hydrochloride→3-Fluoro-4-nitrobenzaldehyde oxime

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-nitrobenzaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding nitro compounds.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Nucleophilic substitution reactions at the fluorine or nitro positions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitrobenzoic acids.

    Reduction: Formation of 3-fluoro-4-aminobenzaldehyde oxime.

    Substitution: Formation of various substituted benzaldehyde oxime derivatives.

Scientific Research Applications

3-Fluoro-4-nitrobenzaldehyde oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other organic molecules.

    Biology: Potential use in the development of biochemical probes and inhibitors.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-fluoro-4-nitrobenzaldehyde oxime involves its interaction with specific molecular targets, depending on the context of its use. For instance, in medicinal chemistry, it may act as an inhibitor by binding to active sites of enzymes or receptors, thereby modulating their activity. The presence of the fluorine and nitro groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-nitrobenzaldehyde: Lacks the oxime group but shares similar reactivity at the fluorine and nitro positions.

    4-Fluoro-3-nitrobenzaldehyde oxime: Isomeric compound with different substitution pattern.

    Benzaldehyde oxime: Parent compound without fluorine and nitro substitutions.

Uniqueness

3-Fluoro-4-nitrobenzaldehyde oxime is unique due to the combined presence of fluorine and nitro groups, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance metabolic stability and binding interactions, while the nitro group can introduce additional reactivity and potential for further functionalization.

Properties

IUPAC Name

(NE)-N-[(3-fluoro-4-nitrophenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O3/c8-6-3-5(4-9-11)1-2-7(6)10(12)13/h1-4,11H/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZZFSIOGCFDIU-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=NO)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=N/O)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3-fluoro-4-nitro-benzaldehyde (9.5; 56.21 mmol) and hydroxylamine hydrochloride (4.29 g; 61.83 mmol) in ethanol (50 mL) was heated at 60-65° C. for 2 hours. The solvent was distilled off. The residue was purified by flash chromatography over silica gel with 10-15% ethyl acetate in light petroleum to give 8 g of the title compound (77.4%); IR (KBr): 3091, 3056, 2501, 2431, 1597, 1513, 1488, 1400 cm−1; MS (m/z): 185 (M++1); 1H NMR (CDCl3) δ: 7.62-7.70 (m, 2H), 8.14-8.19 (m, 1H), 8.24 (s, 1H NH), 11.99 (s, 1H, NHOH).
Quantity
56.21 mmol
Type
reactant
Reaction Step One
Quantity
4.29 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
title compound
Yield
77.4%

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